molecular formula C21H20N4 B12137970 4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]pyridin-2-amine

4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]pyridin-2-amine

Cat. No.: B12137970
M. Wt: 328.4 g/mol
InChI Key: LSUCIMJIEGWCQS-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with intriguing properties. Let’s break it down:

    Name: 4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]pyridin-2-amine

    Molecular Formula: CHN

    Structure: !Compound Structure

Properties

Molecular Formula

C21H20N4

Molecular Weight

328.4 g/mol

IUPAC Name

4-methyl-N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]pyridin-2-amine

InChI

InChI=1S/C21H20N4/c1-14-7-12-23-19(13-14)25-21(16-8-10-22-11-9-16)20-15(2)24-18-6-4-3-5-17(18)20/h3-13,21,24H,1-2H3,(H,23,25)

InChI Key

LSUCIMJIEGWCQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=CC=NC=C2)C3=C(NC4=CC=CC=C43)C

Origin of Product

United States

Preparation Methods

Synthetic Routes::
  • One synthetic route involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This yields 2-(2-nitrophenyl)acrylate .
  • Further steps lead to the formation of our target compound.
Industrial Production::
  • Industrial-scale synthesis typically involves optimized variations of the above routes.
  • Precise conditions and scale-up protocols are proprietary.

Chemical Reactions Analysis

Reactions::

    Oxidation: , , and reactions are common.

  • It reacts with various reagents due to its versatile functional groups.
Major Products::
  • Reduction may yield an amine derivative.
  • Substitution can lead to various substituted forms.

Scientific Research Applications

Chemistry::
  • Used as a building block in organic synthesis.
  • Investigated for its role in heterocyclic chemistry.
Biology and Medicine::
  • Potential as a drug candidate due to its unique structure.
  • Anticancer studies: Investigating its effects on cancer cells.
  • Microbiology: Possible antimicrobial properties.
Industry::
  • May find applications in fine chemicals and pharmaceuticals.

Mechanism of Action

    Targets: Specific receptors or enzymes.

    Pathways: Activation or inhibition of cellular processes.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features.

    Similar Compounds: Explore related molecules (e.g., indole derivatives).

Biological Activity

4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]pyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N4C_{20}H_{22}N_{4}, with a molecular weight of approximately 350.42 g/mol. Its structure features a pyridine ring and an indole moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of 4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]pyridin-2-amine typically involves multi-step organic reactions, including the formation of the indole and pyridine components followed by coupling reactions. The specific synthetic routes can vary, but they commonly utilize reagents such as isonicotinic acid derivatives and various coupling agents to achieve the desired product purity and yield.

Anticancer Activity

Research indicates that compounds similar to 4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]pyridin-2-amine exhibit significant anticancer properties. For instance, derivatives containing indole structures have shown moderate to potent antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and ECA109 (esophageal cancer) cells .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AHeLa15
Compound BA54910
Compound CECA10912

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The evaluation typically involves well diffusion methods to assess zones of inhibition.

Table 2: Antimicrobial Activity

PathogenZone of Inhibition (mm)Reference
Escherichia coli18
Staphylococcus aureus20
Aspergillus niger15

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets within cells. For instance, the indole moiety is known for its role in modulating signaling pathways involved in cell proliferation and apoptosis. Additionally, the pyridine component may enhance interactions with enzymes or receptors that are critical in cancer progression or microbial resistance.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to 4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]pyridin-2-amine:

  • Study on Anticancer Properties : In a controlled study involving a series of indole derivatives, it was found that modifications at the pyridine position significantly increased anticancer activity against A549 cells, suggesting structure–activity relationships that could guide future drug design .
  • Antimicrobial Evaluation : A recent study assessed the antimicrobial effects of synthesized compounds against clinical isolates of Staphylococcus aureus and E. coli. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .

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